Givinostat hydrochloride monohydrate

Vue d'ensemble

Description

Le chlorhydrate de ITF-2357 monohydraté, également connu sous le nom de givinostat, est un puissant inhibiteur de la désacétylase des histones. Il a montré des activités anti-inflammatoires et antinéoplasiques significatives. Ce composé est particulièrement efficace pour inhiber la désacétylase des histones 1 et la désacétylase des histones 3, avec des valeurs de CI50 de 198 nM et 157 nM, respectivement .

Mécanisme D'action

Mode of Action

Givinostat exerts its therapeutic effects by interacting with its primary targets, the HDACs. The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the 3-dimensional folding of dna in the cell, preventing gene translation . Givinostat, as an HDAC inhibitor, is believed to interfere with this process .

Biochemical Pathways

Givinostat affects the biochemical pathways involving HDACs. In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss . Givinostat also has activity against cells expressing JAK2 (V617F), a mutated form of the janus kinase 2 (JAK2) enzyme that is implicated in the pathophysiology of many myeloproliferative diseases, including polycythaemia vera .

Result of Action

Givinostat has been shown to have significant therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD). In a randomized, double-blind, placebo-controlled trial, muscle function was evaluated by measuring the change from baseline to 18 months in the time taken to ascend four stairs. Patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo .

Analyse Biochimique

Biochemical Properties

Givinostat hydrochloride monohydrate interacts with HDAC1 and HDAC3, inhibiting their function . This inhibition of HDACs alters the acetylation state of histones, which can influence gene expression and other cellular processes .

Cellular Effects

This compound has been shown to reduce fibrosis in muscle tissue and promote the increase of the cross-sectional area (CSA) of muscles in mdx mice . It also induces apoptosis of multiple myeloma (MM) and acute myelogenous leukemia (AML) cells following induction of p21 and down-modulation of Bcl-2 and Mcl-1 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDACs . By inhibiting these enzymes, it prevents the formation of HDAC-substrate complexes, increasing the level of histone acetylation within cells. This change in acetylation can alter the transcriptional pattern of target cells and the activity of non-histone proteins, leading to growth arrest, differentiation, and induced apoptosis .

Temporal Effects in Laboratory Settings

In a phase III clinical trial for Duchenne muscular dystrophy (DMD) treatment, this compound showed less decline than placebo recipients in the time taken to perform a functional task over 18 months . This suggests that the effects of this compound are stable over time.

Dosage Effects in Animal Models

In murine models of DMD, this compound was administered weekly for 15 weeks at a dose of 1 mg/kg . The treatment increased maximal normalized strength to levels comparable to those of healthy mice in both DMD models. The effect of this compound in both grip strength and exhaustion tests was dose-dependent in both strains .

Metabolic Pathways

This compound is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of this compound .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .

Méthodes De Préparation

La synthèse du chlorhydrate de ITF-2357 monohydraté implique plusieurs étapes. La voie synthétique principale comprend la formation d'un dérivé d'acide hydroxamique, qui est ensuite couplé à un dérivé de la naphtylamine. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et des catalyseurs pour faciliter la réaction de couplage . Les méthodes de production industrielles impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate de ITF-2357 monohydraté subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction: Il peut être réduit pour former des dérivés d'amines.

Substitution: Le chlorhydrate de ITF-2357 monohydraté peut subir des réactions de substitution nucléophile, où le groupe acide hydroxamique peut être remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de recherche scientifique

Le chlorhydrate de ITF-2357 monohydraté a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme composé outil pour étudier l'inhibition des désacétylases des histones et leur rôle dans l'expression génique.

Biologie: Ce composé est utilisé pour étudier la régulation des cytokines inflammatoires et le rôle des désacétylases des histones dans les processus cellulaires.

Médecine: Le chlorhydrate de ITF-2357 monohydraté est étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le myélome multiple, la leucémie myéloïde aiguë et la dystrophie musculaire de Duchenne

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de ITF-2357 monohydraté implique l'inhibition des désacétylases des histones, conduisant à l'accumulation d'histones acétylées et d'autres protéines. Cela entraîne des modifications de l'expression génique et la suppression de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale, l'interleukine 1 alpha, l'interleukine 1 bêta et l'interleukine 6 . De plus, il induit l'apoptose dans les cellules cancéreuses en modulant l'expression de protéines comme p21, Bcl-2 et Mcl-1 .

Applications De Recherche Scientifique

ITF-2357 hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.

Biology: This compound is used to investigate the regulation of inflammatory cytokines and the role of histone deacetylases in cellular processes.

Medicine: ITF-2357 hydrochloride monohydrate is being studied for its potential therapeutic effects in treating various diseases, including multiple myeloma, acute myelogenous leukemia, and Duchenne muscular dystrophy

Comparaison Avec Des Composés Similaires

Le chlorhydrate de ITF-2357 monohydraté est unique en raison de son inhibition puissante des désacétylases des histones de classe I et de classe II. Des composés similaires comprennent:

Vorinostat: Un autre inhibiteur de la désacétylase des histones avec un spectre d'activité plus large.

Romidepsine: Un inhibiteur de la désacétylase des histones principalement utilisé dans le traitement du lymphome cutané à cellules T.

Panobinostat: Un puissant inhibiteur de la désacétylase des histones actif contre le myélome multiple

Propriétés

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKZBBDJSKCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732302-99-7 | |

| Record name | Givinostat hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Givinostat hydrochloride monohydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

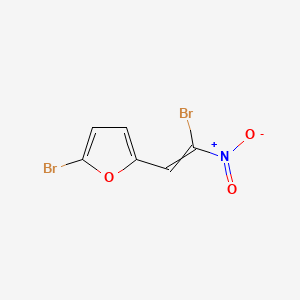

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1663377.png)